N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide
Description
N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C16H22N4O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-methylindole-3-carbonyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C16H22N4O3S/c1-17(2)24(22,23)20-10-8-19(9-11-20)16(21)14-12-18(3)15-7-5-4-6-13(14)15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
KNEZPDZIQYERHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of piperazine derivatives, which are known for their pharmacological properties. Piperazine moieties are frequently found in various bioactive molecules, contributing to their efficacy in medicinal applications. The structural features of N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide enable it to interact with biological targets effectively, making it a candidate for further research in drug design and development .
Antitumor Properties
Research has indicated that compounds containing indole and piperazine structures exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and DNA interactions .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for further investigations into its use as an antimicrobial therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring or the indole moiety can significantly influence the compound's biological activity. For example, variations in substituents on the indole ring have been shown to affect binding affinity to specific targets, which is essential for drug development .
Case Study 1: Anticancer Research
A study highlighted the efficacy of similar indole-piperazine derivatives against breast cancer cell lines, demonstrating IC50 values significantly lower than traditional chemotherapeutic agents such as cisplatin. The mechanism was attributed to enhanced interaction with cellular targets involved in apoptosis pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of compounds related to this compound against resistant bacterial strains. The results indicated that these derivatives could effectively inhibit bacterial growth, suggesting their potential as new antibiotic candidates .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, inhibiting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: A compound with similar biological activities.
Uniqueness
N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is unique due to its combination of an indole moiety, a piperazine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research .
Biological Activity
N,N-Dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a dimethyl group and an indole moiety, which is known for its diverse biological properties. The sulfonamide functional group contributes to its pharmacological profile.
Chemical Formula: C13H16N2O2S
Molecular Weight: 272.35 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G-protein-coupled receptors (GPCRs) : These are critical in drug design due to their role in signal transduction.
- Kinases : The compound may exhibit inhibitory activity against specific kinases involved in cancer progression.
- Efflux pumps : It may act as a multidrug resistance (MDR) reverser by blocking efflux mechanisms that cancer cells use to expel therapeutic agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Activation of caspase pathways |
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Preliminary tests suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially through inhibition of bacterial folate synthesis.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Effectiveness :
- Mechanism Exploration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
